



Application Note: Determination of ADAMTS-4 Kinetic Parameters (Km and Vmax)

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Waag-3R | |
| Cat. No.: | B12388637 | Get Quote |

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a critical zinc-dependent endopeptidase. Its primary function involves the degradation of aggrecan, a major proteoglycan component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is strongly implicated in the pathology of joint-destructive diseases such as osteoarthritis (OA), where excessive aggrecan cleavage leads to cartilage breakdown and loss of joint function. Consequently, ADAMTS-4 is a significant therapeutic target for the development of inhibitors aimed at slowing OA progression.

Determining the kinetic parameters of ADAMTS-4, specifically the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental for characterizing its enzymatic efficiency and for evaluating the potency and mechanism of potential inhibitors. The Km value represents the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

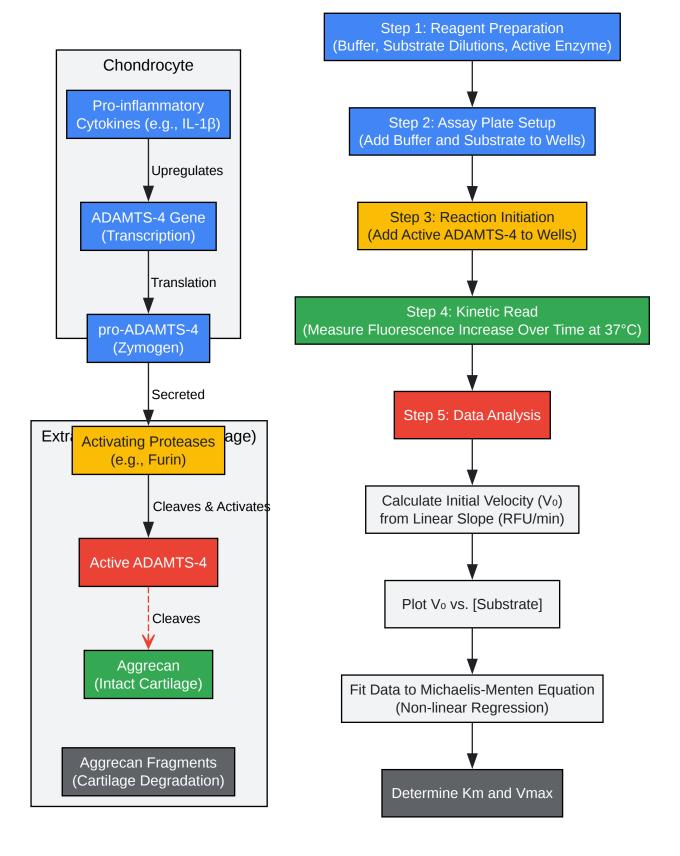
This protocol outlines a continuous fluorometric assay for determining the Km and Vmax of ADAMTS-4 using a specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate. While this guide provides a general framework, it is adaptable for various FRET substrates, such as the specific peptide **Waag-3R**, by adjusting excitation/emission wavelengths to match the substrate's fluorophore/guencher pair. The assay relies on the



cleavage of a peptide sequence that mimics the ADAMTS-4 cleavage site in aggrecan, separating a fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.

Signaling Pathway and Experimental Workflow





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